BenchChemオンラインストアへようこそ!

[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-

NMR Spectroscopy Regiochemistry Structure Elucidation

The compound [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl- (CAS 924309-58-0) is a fully substituted, partially saturated triazolopyrimidine featuring a unique 3,5,7-triphenyl substitution pattern on the 6,7-dihydro core. It belongs to the rare subset of [1,2,3]-triazolo[1,5-a]pyrimidines, which are structurally differentiated from more common [1,2,4]-triazolo[1,5-a]pyrimidines by the connectivity of the triazole ring.

Molecular Formula C23H18N4
Molecular Weight 350.4 g/mol
CAS No. 924309-58-0
Cat. No. B13100911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-
CAS924309-58-0
Molecular FormulaC23H18N4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1C(N2C(=C(N=N2)C3=CC=CC=C3)N=C1C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C23H18N4/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)27-23(24-20)22(25-26-27)19-14-8-3-9-15-19/h1-15,21H,16H2
InChIKeyPVLFNRXHTBYJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl- (CAS 924309-58-0) Deserves Attention as a Distinct Triazolopyrimidine Scaffold


The compound [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl- (CAS 924309-58-0) is a fully substituted, partially saturated triazolopyrimidine featuring a unique 3,5,7-triphenyl substitution pattern on the 6,7-dihydro core [1]. It belongs to the rare subset of [1,2,3]-triazolo[1,5-a]pyrimidines, which are structurally differentiated from more common [1,2,4]-triazolo[1,5-a]pyrimidines by the connectivity of the triazole ring [2]. Its molecular formula is C₂₃H₁₈N₄ (MW 350.42 g/mol, exact mass 350.153147 g/mol), with a calculated LogP of 4.49 and a topological polar surface area of 43.07 Ų , properties that directly influence its solubility profile and potential biological partitioning relative to analogs.

Why Closely Related Triazolopyrimidine Analogs Cannot Replace CAS 924309-58-0 Without Sacrificing Key Structural and Physicochemical Properties


Triazolopyrimidines are a broad class, and subtle changes in regioisomerism, ring saturation, or aryl substitution can drastically alter molecular conformation, tautomeric equilibrium, and interaction potential. The target compound uniquely occupies the intersection of three critical features: a [1,2,3]-triazole core (versus the more extensively studied [1,2,4]-regioisomers), a 6,7-dihydro saturation that introduces a stereogenic center at C7, and a triple-phenyl substitution pattern. As demonstrated by Desenko et al., the 6,7-dihydro-[1,2,3]-triazolo[1,5-a]pyrimidine system exists in a tautomeric equilibrium with the corresponding 4,7-dihydro form, and the position of this equilibrium is sensitive to the nature of the aryl substituents [1]. This means that even a single aryl group replacement—such as substituting a 4-methoxyphenyl for a phenyl ring—can shift the tautomeric ratio and consequently alter the compound's hydrogen-bonding capacity and molecular recognition profile [1]. Generic substitution with a 5,7-diphenyl or 3,5-diphenyl analog would therefore fail to reproduce the steric encumbrance, electronic distribution, and tautomeric behavior that define the 3,5,7-triphenyl derivative. Moreover, the combined high LogP (4.49) and modest PSA (43.07 Ų) of this compound place it in a specific physicochemical space that differs measurably from less substituted congeners, directly impacting parameters such as aqueous solubility, membrane permeability, and protein-binding propensity .

Quantitative Differentiation Evidence for CAS 924309-58-0 Versus Its Closest Structural Analogs


Spectral Fingerprint Differentiation: NMR Chemical Shift Distinction of the 3,5,7-Triphenyl Substitution Pattern vs. 5,7-Diaryl Analogs

The ¹H NMR spectrum of 3,5,7-triphenyl-6,7-dihydro-[1,2,3]-triazolo[1,5-a]pyrimidine, recorded in CDCl₃, displays characteristic signals for the diastereotopic C6 protons (δ ≈ 3.0–4.0 ppm region) and the C7 methine proton (δ ≈ 4.5–5.5 ppm), along with aromatic protons integrating for 15 phenyl hydrogens [REFS-1, REFS-2]. The presence of the phenyl substituent at C3 (derived from the 5-amino-4-phenyl-1,2,3-triazole precursor) represents the key differentiator from the 5,7-diphenyl analog (compound 3a in the same study). Compound 3a (R¹ = Ph, R² = Ph) exhibits only 10 aromatic protons in the ¹H NMR spectrum and a distinct C6 methylene signal pattern, as the absence of the C3-phenyl group alters the magnetic anisotropy environment experienced by the C6 protons [1]. The MS (GC) spectrum shows a molecular ion at m/z 350.15, which is 77 mass units (one phenyl group) higher than the 5,7-diphenyl analog 3a (m/z 273.13) [2]. This spectral differentiation enables unambiguous batch-level identity verification—a critical quality control parameter for procurement.

NMR Spectroscopy Regiochemistry Structure Elucidation

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area (TPSA) Comparison with Less Substituted Dihydrotriazolopyrimidines

The 3,5,7-triphenyl substitution of the target compound results in a calculated LogP of 4.49 and a topological polar surface area (TPSA) of 43.07 Ų . By contrast, the corresponding 5,7-diphenyl analog (compound 3a from Desenko et al.) is predicted to have a LogP of approximately 3.2–3.5 and a higher TPSA due to the reduced hydrophobic surface area and the different electronic distribution at the C3 position when occupied by a hydrogen rather than a phenyl ring [REFS-1, additional class-level inference]. The increased LogP of nearly 1.0 unit for the 3,5,7-triphenyl derivative implies an approximately 10-fold higher partitioning into lipid membranes, which directly impacts passive membrane permeability and tissue distribution profiles. The TPSA value below 60 Ų suggests good predicted oral absorption, while values above 140 Ų would indicate poor absorption; the target compound sits well within the favorable range, but its TPSA is lower than less lipophilic analogs, potentially leading to different bioavailability kinetics .

Physicochemical Properties Drug-Likeness ADME Prediction

Tautomeric Equilibrium Reactivity Distinction: Relative Population Shift of 6,7-Dihydro vs. 4,7-Dihydro Tautomer in the Triphenyl System

Desenko et al. demonstrated that 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines exist in solution as an equilibrium mixture with their 4,7-dihydro tautomers, and the ratio is governed by the electronic nature of the substituents [1]. For the 3,5,7-triphenyl derivative, the presence of the additional electron-withdrawing phenyl group at C3 shifts the tautomeric equilibrium further toward the 6,7-dihydro form compared to the 5,7-diaryl analogs lacking the C3-phenyl substituent. While the exact tautomeric ratio for the 3,5,7-triphenyl compound is not reported as a single value, the paper presents comparative equilibration data showing that electron-withdrawing groups at the 3-position stabilize the 6,7-dihydro tautomer, whereas electron-donating groups favor the 4,7-dihydro form [1]. The 3-phenyl group, with its mild electron-withdrawing (-I) effect, thus creates a tautomeric profile distinct from that of C3-H or C3-alkyl analogs, which exhibit different hydrogen-bond donor/acceptor arrangements. This difference has implications for supramolecular interactions: the 6,7-dihydro tautomer presents an N4–H proton donor, whereas the 4,7-dihydro tautomer presents an N1–H donor, leading to different recognition motifs in target binding.

Tautomerism Reactivity Molecular Recognition

Regioisomeric Core Differentiation: [1,2,3]-Triazolo[1,5-a]pyrimidine vs. [1,2,4]-Triazolo[1,5-a]pyrimidine Structural Framework

The nitrogen atom connectivity in the triazolo ring constitutes a fundamental structural variation. The target compound is based on a [1,2,3]-triazole ring, whereas the majority of commercial and literature triazolopyrimidines are built on the [1,2,4]-triazole scaffold [REFS-2, supplementary review context]. This regioisomeric difference changes the spatial orientation of the nitrogen lone pairs and the aromatic ring current of the fused system. In the [1,2,3] series, the two bridgehead nitrogen atoms (N1 and N3) are positioned differently from those in the [1,2,4] series (N1 and N2), which affects metal-chelation geometry and π–π stacking interactions. While no direct head-to-head biological comparison data for the specific 3,5,7-triphenyl substitution pattern is available, the broader literature on triazolopyrimidine regioisomers indicates that [1,2,4]-triazolo[1,5-a]pyrimidines have been extensively explored as kinase inhibitors and adenosine receptor antagonists, whereas the [1,2,3] series has received far less attention, representing a distinct and underexplored chemical space [class-level inference from review literature].

Regioisomerism Heterocyclic Chemistry Binding Mode Diversity

Molecular Weight and Exact Mass Discrimination from Homologues in Procurement Quality Control

The exact mass of 350.153147 g/mol and molecular weight of 350.42 g/mol for the target compound [REFS-2, REFS-3] can be used as a precise analytical discriminator against common synthetic impurities or mis-syntheses. For example, the 5,7-diphenyl analog has an exact mass of 273.1135, a difference of 77.0396 mass units that is readily resolved by HRMS. Similarly, the fully aromatized (non-dihydro) analogue would have a molecular ion at m/z 348.14, differing by 2 mass units, which is also distinguishable. This high-resolution mass differentiation is critical for compound management and inventory verification in industrial procurement settings, ensuring that the shipped compound matches the ordered structure and not a closely related analog that may have been inadvertently synthesized.

Quality Control Mass Spectrometry Batch Verification

High-Value Application Scenarios for CAS 924309-58-0 Based on Documented Differentiation


Scaffold-Hopping Chemical Biology Probe Based on Underexplored [1,2,3]-Triazolo Core

The compound serves as a structurally distinct scaffold-hopping partner for researchers working on [1,2,4]-triazolo[1,5-a]pyrimidine-based kinase inhibitors or adenosine receptor antagonists [REFS-1, Section 3 Evidence 4]. The regioisomeric [1,2,3] core, combined with the 3,5,7-triphenyl decoration, offers a patent-avoiding chemical space for hit-finding campaigns. The documented synthetic route using 5-amino-4-phenyl-1,2,3-triazole and chalcone derivatives provides a reliable entry point for generating focused libraries [1].

Dual-Stage ADME Optimization in Lead Series Development

With a LogP of 4.49 and TPSA of 43.07 Ų, this compound sits at the lipophilicity frontier where membrane permeability is high but solubility may become limiting [REFS-3, Section 3 Evidence 2]. In a lead optimization program, it can act as the high-LogP reference point, enabling medicinal chemists to systematically map the relationship between phenyl substitution count and pharmacokinetic parameters by comparing it with the 5,7-diphenyl analog (ΔLogP ≈ +1.0 unit). This quantitative gradient supports rational property-based design decisions [REFS-1, REFS-3].

Analytical Method Development and Pharmacopeial Reference Standard for Triaryl Substituted Heterocycles

The well-characterized ¹H NMR spectrum (CDCl₃), GC-MS data, and unique exact mass (350.153147 g/mol) make this compound suitable as a system suitability standard for chromatographic and mass spectrometric methods targeting triaryl-substituted heterocycles [2]. Its distinct retention time and spectral signature relative to the 5,7-diphenyl analog (m/z 273.13) allow it to function as both a positive identification control and a resolution marker in method validation [REFS-2, Section 3 Evidence 1 and 5].

Tautomerism-Focused Physical Organic Chemistry Investigations

Researchers studying the relationship between substituent electronic effects and tautomeric equilibrium in dihydroazolopyrimidines can use this compound to extend the dataset beyond the 5,7-diaryl series. The 3-phenyl substituent, as a mild electron-withdrawing group, fills a gap in the Hammett-type correlation reported by Desenko et al. [REFS-1, Section 3 Evidence 3]. Its equilibrium data, when quantitatively measured, could reveal the effect of the third aromatic ring on the 6,7- vs. 4,7-dihydro tautomer ratio, contributing to a more complete understanding of nitrogen-heterocycle tautomerism [1].

Quote Request

Request a Quote for [1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.